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Compound of Interest

Compound Name: Quininib

Cat. No.: B610386

For researchers, scientists, and drug development professionals, this document provides
detailed application notes and protocols for the use of quizartinib in patient-derived xenograft
(PDX) models of Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3)
mutations.

Quizartinib, a potent and selective second-generation FLT3 inhibitor, has demonstrated
significant clinical activity in patients with FLT3-mutated AML, particularly those with internal
tandem duplication (ITD) mutations. PDX models, which involve the transplantation of primary
patient tumor cells into immunodeficient mice, are invaluable tools for preclinical evaluation of
targeted therapies like quizartinib as they closely recapitulate the heterogeneity and genetic
landscape of human disease. This document outlines the methodologies for establishing and
utilizing FLT3-ITD positive AML PDX models for assessing the efficacy of quizartinib.

Application Notes

Patient-derived xenograft (PDX) models of acute myeloid leukemia (AML) that harbor the FLT3-
ITD mutation are crucial for the preclinical assessment of targeted therapies like quizartinib.
These models have been shown to maintain the FLT3-ITD mutation from the primary patient
sample, making them a reliable platform for efficacy testing. The primary applications of
quizartinib in these models include evaluating its single-agent efficacy, exploring combination
therapies, and investigating mechanisms of resistance.

Quizartinib is a type Il FLT3 inhibitor that selectively binds to the inactive conformation of the
FLT3 kinase, effectively blocking the downstream signaling pathways that drive leukemic cell
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proliferation and survival. In preclinical studies using xenograft models established from the
FLT3-ITD positive human AML cell line MV4-11, quizartinib has been shown to produce marked
and dose-dependent inhibition of tumor growth when administered orally.[1]

Key considerations for designing quizartinib studies in AML PDX models include the selection
of appropriate patient samples with confirmed FLT3-ITD mutations, rigorous monitoring of
engraftment and disease progression, and a well-defined treatment and endpoint analysis plan.
Efficacy can be assessed through various metrics, including tumor burden reduction, inhibition
of leukemic cell infiltration in hematopoietic tissues, and prolongation of survival in treated

mice.

Data Presentation

The following table summarizes the quantitative data from a preclinical study evaluating the
efficacy of quizartinib in a mouse xenograft model of FLT3-ITD positive AML.

Dose and Efficacy
Model Type Treatment . Outcome Reference
Schedule Endpoint
Marked and
MV4-11 Cell 1-10 mg/kg, Tumor dose-
Line Quizartinib oral, once Growth dependent [1]
Xenograft daily Inhibition inhibition of

tumor growth

Experimental Protocols
Establishment of FLT3-ITD Positive AML Patient-Derived
Xenograft (PDX) Models

This protocol is adapted from established methods for creating AML PDX models.
Materials:

o Cryopreserved primary AML patient bone marrow or peripheral blood mononuclear cells with
confirmed FLT3-ITD mutation
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e NOD.Cg-Prkdcscid l12rgtm1Wijl/SzJ (NSG) mice (6-8 weeks old)
e RPMI-1640 medium

o Fetal Bovine Serum (FBS)

o Phosphate-Buffered Saline (PBS)

e DNase |

e Human CD45 antibodies for flow cytometry

e Red Blood Cell (RBC) Lysis Buffer

Procedure:

e Thawing of Primary AML Cells:

o

Rapidly thaw the vial of cryopreserved patient cells in a 37°C water bath.

[¢]

Slowly add the cell suspension to a 50 mL conical tube containing pre-warmed RPMI-1640
with 10% FBS and a low concentration of DNase | to prevent clumping.

[¢]

Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in sterile PBS.

[¢]

Perform a viable cell count using trypan blue exclusion.
e Implantation of AML Cells into NSG Mice:

o Resuspend the viable AML cells in sterile PBS at a concentration of 1-10 x 106 cells per
200 pL.

o Inject the cell suspension intravenously (i.v.) via the tail vein into each NSG mouse.
e Monitoring of Engraftment:

o Starting 4-6 weeks post-injection, monitor engraftment by collecting peripheral blood from
the tail vein weekly.
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o Lyse red blood cells using RBC Lysis Buffer.
o Stain the remaining cells with a fluorescently-labeled anti-human CD45 antibody.

o Analyze the percentage of human CD45+ cells by flow cytometry. Successful engraftment
is typically defined as 1% human CD45+ cells in the peripheral blood.

» Expansion and Banking of PDX Models:

o Once a primary PDX mouse shows high levels of engraftment (e.g., >50% human CD45+
cells in bone marrow), euthanize the mouse and harvest bone marrow and spleen.

o Prepare a single-cell suspension from these tissues.

o A portion of these cells can be cryopreserved for future studies, and another portion can
be serially passaged into secondary recipient mice to expand the PDX model.

Administration of Quizartinib and Efficacy Evaluation in
AML PDX Models

Materials:

» Established FLT3-ITD positive AML PDX mice

e Quizartinib

e Vehicle control (e.g., 0.5% methylcellulose)

o Oral gavage needles

» Calipers for tumor measurement (if applicable for subcutaneous models)
¢ Flow cytometry reagents for monitoring human CD45+ cells

Procedure:

e Treatment Initiation:
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o Once PDX mice show a predetermined level of engraftment (e.g., 1-5% human CD45+
cells in peripheral blood), randomize them into treatment and control groups.

e Quizartinib Administration:

o Prepare a formulation of quizartinib for oral administration. A typical dose range used in
preclinical xenograft models is 1-10 mg/kg.

o Administer quizartinib or vehicle control to the respective groups once daily via oral
gavage.

» Efficacy Monitoring:

o Tumor Burden: Monitor the percentage of human CD45+ cells in the peripheral blood
weekly via flow cytometry. At the end of the study, assess leukemic infiltration in the bone
marrow, spleen, and liver.

o Survival Analysis: Monitor the mice for signs of disease progression (e.g., weight loss,
lethargy, hind-limb paralysis) and euthanize them when they reach a humane endpoint.
Record the date of euthanasia for survival analysis.

o Pharmacodynamic Assessment: To confirm target engagement, bone marrow or spleen
samples can be collected at specific time points after quizartinib administration to assess
the phosphorylation status of FLT3 and downstream signaling proteins (e.g., STAT5, ERK)
by western blot or flow cytometry.

Visualizations
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Caption: FLT3 signaling pathway and mechanism of action of Quizartinib.
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Caption: Experimental workflow for testing Quizartinib in AML PDX models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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